1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(2-(4-phenyl-1-piperazinyl)ethyl)-
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Overview
Description
1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(2-(4-phenyl-1-piperazinyl)ethyl)- is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyridoindole core, which is a fused ring system combining pyridine and indole structures, along with a piperazine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(2-(4-phenyl-1-piperazinyl)ethyl)- typically involves multi-step organic reactions. The process may start with the preparation of the pyridoindole core, followed by the introduction of the piperazine moiety through nucleophilic substitution or other suitable reactions. Common reagents used in these steps include halogenated precursors, amines, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(2-(4-phenyl-1-piperazinyl)ethyl)- can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving heterocyclic compounds.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive molecules.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar compounds to 1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(2-(4-phenyl-1-piperazinyl)ethyl)- include other heterocyclic compounds with fused ring systems and piperazine moieties. These compounds may share similar chemical properties and biological activities but differ in their specific structures and functional groups, leading to unique applications and effects.
List of Similar Compounds
- 1H-Pyrido(3,4-b)indole derivatives
- Piperazine-containing heterocycles
- Fused ring systems with nitrogen atoms
Properties
CAS No. |
184691-40-5 |
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Molecular Formula |
C23H24N4O2 |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
2-[2-(4-phenylpiperazin-1-yl)ethyl]-4,9-dihydropyrido[3,4-b]indole-1,3-dione |
InChI |
InChI=1S/C23H24N4O2/c28-21-16-19-18-8-4-5-9-20(18)24-22(19)23(29)27(21)15-12-25-10-13-26(14-11-25)17-6-2-1-3-7-17/h1-9,24H,10-16H2 |
InChI Key |
QKSARPLRCOBWLU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCN2C(=O)CC3=C(C2=O)NC4=CC=CC=C34)C5=CC=CC=C5 |
Origin of Product |
United States |
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